molecular formula C19H16O4 B12380205 1-Oxotanshinone IIA

1-Oxotanshinone IIA

Cat. No.: B12380205
M. Wt: 308.3 g/mol
InChI Key: ZFNWSHVJUFFGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxotanshinone IIA is a naturally occurring compound derived from the plant Perovskia artemisioides. It is known for its potent anti-inflammatory activity and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxotanshinone IIA typically involves the extraction from Perovskia artemisioides. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated using standard extraction and purification techniques commonly employed in natural product chemistry .

Industrial Production Methods: The compound is primarily obtained through extraction from natural sources rather than synthetic production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Oxotanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Anticancer Properties

1-Oxotanshinone IIA exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells by disrupting the cell cycle and inhibiting key oncogenes.

  • Mechanism of Action : The compound promotes apoptosis through the suppression of DNA synthesis and regulation of apoptosis-related proteins. Studies have shown that this compound enhances the inhibition of tumor cell proliferation compared to its parent compound, Tanshinone IIA .
  • Case Study : In a study involving liver cancer models, this compound demonstrated a significant reduction in tumor size and weight, with a marked decrease in toxicity compared to standard chemotherapy agents like endoxan .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is another critical area of research. It has been shown to modulate inflammatory pathways effectively.

  • Mechanism : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 and reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This action suggests its potential use in treating inflammatory diseases .
  • Research Findings : A study highlighted that this compound significantly decreased the secretion of inducible nitric oxide synthase and cyclooxygenase-2, indicating its role in mitigating inflammation .

Cardiovascular Health

This compound has also been recognized for its protective effects on cardiovascular health.

  • Mechanism : It improves endothelial function by reducing oxidative stress and promoting nitric oxide synthesis. This action helps prevent atherosclerosis by inhibiting the formation of foam cells from macrophages and reducing vascular smooth muscle cell proliferation .
  • Clinical Relevance : In models of atherosclerosis, this compound improved endothelial dysfunction and reduced inflammatory responses within vascular tissues . This suggests its potential as a therapeutic agent in cardiovascular diseases.

Data Summary Table

Application AreaKey FindingsReferences
AnticancerInduces apoptosis; inhibits tumor growth ,
Anti-inflammatoryReduces TNF-α, IL-6; inhibits nitric oxide ,
Cardiovascular HealthImproves endothelial function; reduces atherosclerosis risk ,

Mechanism of Action

The mechanism of action of 1-Oxotanshinone IIA involves the inhibition of inflammatory pathways. It effectively inhibits the release of NO and ROS, reducing the formation of nitrotyrosine. Additionally, it modulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Biological Activity

1-Oxotanshinone IIA, a derivative of tanshinone IIA, is a bioactive compound derived from the roots of Salvia miltiorrhiza (Danshen). This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and antioxidant effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce levels of TNF-α, IL-6, and COX-2 in various cell models.

  • Cytokine Inhibition : It inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in activated macrophages.
  • Nitric Oxide Synthase Regulation : Studies have demonstrated that this compound decreases nitric oxide production in LPS-stimulated RAW264.7 cells, suggesting a mechanism for reducing inflammation .

Anticancer Activity

The compound has been evaluated for its anticancer effects across various cancer cell lines. It induces apoptosis in cancer cells through multiple pathways.

Case Studies

  • Breast Cancer : In MCF-7 and MDA-MB-453 cells, this compound promotes apoptosis via the PI3K/Akt/mTOR signaling pathway by activating caspase-3 and modulating Bcl-2 family proteins .
  • Lung Cancer : The compound has been shown to inhibit growth in non-small cell lung cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress.

Mechanisms

  • Nrf2 Activation : It activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeMechanismEffect on Cells/ModelsReferences
Anti-inflammatoryCytokine inhibitionReduced TNF-α, IL-6
Nitric oxide synthase inhibitionDecreased NO production
AnticancerApoptosis inductionIncreased apoptosis in MCF-7, A549
Modulation of PI3K/Akt/mTOR pathwayGrowth inhibition in lung cancer cells
AntioxidantNrf2 pathway activationEnhanced antioxidant enzyme expression

In Vivo Studies

Recent studies utilizing zebrafish models have demonstrated that this compound accelerates inflammation resolution by promoting neutrophil apoptosis and enhancing reverse migration away from injury sites. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Clinical Implications

The biological activities of this compound indicate its potential application in treating various conditions:

  • Chronic Inflammatory Diseases : Due to its ability to modulate inflammatory pathways.
  • Cancer Therapy : As an adjunct treatment due to its pro-apoptotic effects on cancer cells.

Properties

IUPAC Name

1,6,6-trimethyl-7,8-dihydronaphtho[1,2-g][1]benzofuran-9,10,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNWSHVJUFFGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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